molecular formula C16H18N2O2S B2713366 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1797179-45-3

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2713366
CAS No.: 1797179-45-3
M. Wt: 302.39
InChI Key: BDTQSBXAZSCEOY-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide (CAS 1797179-45-3) is a chemical compound with a molecular formula of C16H18N2O2S and a molecular weight of 302.39 g/mol . This reagent features a thiophene-carboxamide scaffold linked to a phenyl ring substituted with a 3-methoxypyrrolidine group, a structure of significant interest in medicinal chemistry research. The core structure of this molecule is related to several bioactive compounds. Thiophene-2-carboxamide derivatives have been investigated for their antibacterial efficacy, particularly against resistant bacterial strains . Furthermore, the 3-methoxypyrrolidine moiety is a privileged structure in drug discovery, frequently employed as a building block to modulate the physicochemical properties and potency of lead compounds. This specific group is found in advanced research compounds targeting various biological pathways. For instance, analogues containing the 3-methoxypyrrolidin-1-yl group have been explored as potent P2Y12 receptor antagonists for antiplatelet therapy and as key components in pyrimidine-4-carboxamide-based inhibitors for enzymes like NAPE-PLD, a target involved in lipid signaling and emotional behavior . This combination of structural features makes this compound a valuable chemical tool for researchers. It is suited for various applications, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-14-8-9-18(11-14)13-6-4-12(5-7-13)17-16(19)15-3-2-10-21-15/h2-7,10,14H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTQSBXAZSCEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine/Pyrrolidine-Based Analogues
  • Compounds 54–59 () : These feature piperidin-4-yloxy-linked phenyl groups instead of pyrrolidinyl substituents. For example, N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) has a chlorophenyl group and a piperidinyloxy linker, synthesized via coupling reactions with yields ranging from 16% to 79% .
  • Compounds 30, 33, 34 () : These include benzo[b]thiophene-2-carboxamides with piperidinylmethyl or pyrrolidinyl groups. For instance, 34 contains a 4-(pyrrolidin-1-yl)piperidin-1-carbonylphenyl group, synthesized via multistep reactions with yields unstated but characterized by NMR and MS .
Heterocyclic and Aryl Substituents
  • Compound 6 () : N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide features a dioxoimidazolidinyl group, achieving an 82% yield and a high melting point (244–246°C) .
  • T-IV-B to T-IV-I () : These derivatives possess acryloylphenyl groups, such as N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (T-IV-F) , synthesized via Claisen-Schmidt condensations (yields: 63–74%) .

Physicochemical Properties

Melting Points and Solubility
  • Piperidine-linked analogues () exhibit melting points between 150°C and 242°C, with chloro-substituted derivatives (e.g., 58 ) showing higher thermal stability (m.p. 240–242°C) .
  • The methoxypyrrolidinyl group in the target compound may enhance solubility compared to nitro- or chloro-substituted analogues (e.g., T-IV-H in , m.p. 132°C) due to the oxygen atom’s polarity .
Spectral Characterization
  • All compounds are validated via ¹H/¹³C NMR and HRMS. For example, 30 () shows distinct aromatic proton shifts at δ 7.85–8.05 ppm, while T-IV-B () exhibits IR peaks for C=O (1660 cm⁻¹) and C-S-C (670 cm⁻¹) .

Data Tables: Key Analogues and Properties

Compound ID/Name Core Structure Substituent(s) Yield (%) Melting Point (°C) Key Activity/Notes Reference
N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl) Thiophene-2-carboxamide 4-Chlorophenyl, piperidin-4-yloxy 34 169–171 BBB permeability
N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (T-IV-F) Thiophene-2-carboxamide Cinnamoylphenyl 65 132 IR-confirmed acryloyl group
Compound 34 () Benzo[b]thiophene-2-carboxamide 4-(Pyrrolidin-1-yl)piperidin-1-carbonyl N/A N/A Anticancer, NMR/HRMS data
N-((4-(Dioxoimidazolidinyl)phenyl)thiophene-2-carboxamide Thiophene-2-carboxamide Dioxoimidazolidinyl 82 244–246 High thermal stability

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrrolidine Ring : Imparts specific steric and electronic properties.
  • Thiophene Moiety : Known for its role in various biological activities.
  • Carboxamide Functional Group : Contributes to the compound's solubility and reactivity.

The chemical formula is C16H18N2O1SC_{16}H_{18}N_{2}O_{1}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

ComponentDescription
Molecular FormulaC16H18N2O1SC_{16}H_{18}N_{2}O_{1}S
Molecular Weight302.39 g/mol
Functional GroupsCarboxamide, Thiophene

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities such as:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects : Research indicates possible protective effects on neuronal cells.

Case Studies

  • Anticancer Activity :
    • A study investigated the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics, suggesting its potential as an antimicrobial agent .
  • Neuroprotection :
    • Research on neuroprotective mechanisms revealed that the compound could reduce oxidative stress markers in neuronal cultures, indicating a potential role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine or thiophene moieties can significantly influence its potency and selectivity for biological targets.

Key Findings from SAR Studies

  • Pyrrolidine Substituents : Variations in the methoxy group on the pyrrolidine ring enhance lipophilicity and cellular uptake.
  • Thiophene Modifications : Alterations in thiophene substituents can improve interactions with specific protein targets involved in disease pathways.

Future Directions

Research is ongoing to further elucidate the pharmacological profile of this compound. Potential areas of exploration include:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Combination Therapies : Investigating synergistic effects with existing therapeutic agents.
  • Target Identification : Employing proteomic approaches to identify specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves coupling thiophene-2-carbonyl chloride with a substituted aniline precursor. For example, refluxing equimolar quantities of acyl chloride and amine in acetonitrile for 1 hour under inert conditions yields the carboxamide. Optimization includes adjusting solvent polarity (e.g., THF or DMF for improved solubility), temperature control (60–80°C), and catalytic bases (e.g., triethylamine) to enhance coupling efficiency .
  • Characterization : Confirm purity via HPLC (≥98%) and structural integrity using 1H^1H/13C^{13}C NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS (e.g., [M+H]+^+ calculated for C16H17N3O3S_{16}H_{17}N_3O_3S: 347.1012) .

Q. How can researchers validate the crystallinity and molecular conformation of this compound?

  • X-ray crystallography : Use SHELX software for structure refinement. Key parameters include dihedral angles between aromatic rings (e.g., thiophene and phenyl rings typically exhibit angles <20°) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions). For non-crystalline batches, employ PXRD to confirm amorphous vs. crystalline phases .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

  • Screening : Prioritize kinase inhibition assays (e.g., BTK or ULK1 targets due to structural analogs in ). Use fluorescence polarization or TR-FRET assays at 1–10 µM concentrations. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

  • Case Study : Analogous thiophene carboxamides show divergent genotoxicity profiles. To address this:

  • Perform comparative molecular dynamics simulations to assess binding pocket interactions.
  • Validate hypotheses via mutagenesis assays (e.g., Ames test for bacterial reverse mutation) and structural tweaks (e.g., substituting methoxypyrrolidine with morpholine) .
    • Data Table :
Analog SubstituentGenotoxicity (Ames Test)Target Affinity (IC50_{50}, nM)
3-MethoxypyrrolidineNegative250 (BTK)
MorpholinePositive480 (BTK)

Q. What strategies improve the compound’s metabolic stability without compromising potency?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation.
  • Replace labile methoxy groups with bioisosteres (e.g., ethoxy or cyclopropyloxy).
  • Validate via microsomal stability assays (e.g., human liver microsomes, t1/2_{1/2}) and pharmacokinetic studies in rodents .

Q. How can computational modeling guide the design of enantiomerically pure derivatives?

  • Method :

  • Use Schrödinger’s Glide for docking studies to prioritize (R)- or (S)-enantiomers.
  • Synthesize chiral intermediates via asymmetric catalysis (e.g., Evans oxazolidinones) and confirm enantiomeric excess (ee) by chiral HPLC .

Methodological Challenges

Q. Why might crystallographic refinement fail for this compound, and how can this be mitigated?

  • Issue : Disordered solvent molecules or flexible methoxypyrrolidine groups complicate refinement.
  • Solutions :

  • Collect high-resolution data (≤0.8 Å) at synchrotron facilities.
  • Apply SHELXL constraints (e.g., DFIX for bond lengths) and TwinRotMat for twinned crystals .

Q. How should researchers interpret conflicting NMR data for amide proton environments?

  • Analysis : Dynamic rotational barriers in the amide bond may cause signal broadening. Use VT-NMR (variable temperature) to assess conformational exchange. For example, cooling to 243 K can resolve split peaks into distinct rotamers .

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